REACTION_CXSMILES
|
[H-].[Na+].[CH3:3][O:4][P:5]([CH2:9][C:10](=[O:17])[CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH3:16])(=[O:8])[O:6][CH3:7].[H][H].[Br:20]N1CCCCCC1=O>C1C=CC=CC=1>[CH3:3][O:4][P:5]([CH:9]([Br:20])[C:10](=[O:17])[CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH3:16])(=[O:8])[O:6][CH3:7] |f:0.1|
|
Name
|
|
Quantity
|
1.62 g
|
Type
|
reactant
|
Smiles
|
COP(OC)(=O)CC(CCCCCC)=O
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Name
|
|
Quantity
|
1.24 g
|
Type
|
reactant
|
Smiles
|
BrN1C(CCCCC1)=O
|
Type
|
CUSTOM
|
Details
|
continually stirred until there
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
COP(OC)(=O)C(C(CCCCCC)=O)Br
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |